1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one
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Description
“1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound belongs to the class of organic compounds known as 2-arylbenzofuran flavonoids .
Synthesis Analysis
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of “1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one” is C10H8O3. Its molecular weight is 176.17 g/mol. The crystal structure of a similar compound, “1-(6-hydroxy-2-phenylbenzofuran-5-yl)ethan-1-one”, has been reported as orthorhombic, Pbca (no. 61), with a = 10.7095 (3) Å, b = 8.1455 (2) Å, c = 27.5374 (8) Å, V = 2402.20 (11) Å^3, Z = 8 .Future Directions
Benzofuran compounds, including “1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
1-(5-hydroxy-1-benzofuran-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6(11)10-7-4-5-13-9(7)3-2-8(10)12/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZJCHFETHCLRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C=CO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503330 |
Source
|
Record name | 1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one | |
CAS RN |
1627-18-5 |
Source
|
Record name | 1-(5-Hydroxy-1-benzofuran-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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